![molecular formula C15H13N3O2 B421278 ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate](/img/structure/B421278.png)
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate
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Overview
Description
2-cyano-2-(1-phenyl-4-pyrimidinylidene)acetic acid ethyl ester is a substituted aniline.
Scientific Research Applications
Synthesis and Optical Properties
- Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives exhibit solid-state fluorescence with emission maxima in the range of λ 619–641 nm. In solution, the emission maxima range from λ 392 to 486 nm, depending on the solvent (Chunikhin & Ershov, 2021).
Crystal Structure Analysis
- The title compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, features a six-membered 1,3-dithiane ring in a twist-boat conformation and molecules stack in layers in the crystal (Boukhedena et al., 2018).
Novel Syntheses
- Efficient syntheses of related compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, have been reported (Dawadi & Lugtenburg, 2011).
New Routes to Heterocycles
- Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate has been synthesized and its reactivity towards various electrophilic reagents explored (Elnagdi et al., 1988).
Cyclization Reactions
- The cyclization reaction of 3-methyleneoxindoles with ethyl 2-cyano-2-(3,4-dihydronaphthalen-1(2H)-ylidene)acetate resulted in functionalized compounds depending on substrate structures (Lu et al., 2016).
Antiinflammatory Activity
- Novel pyrimidine derivatives, including those synthesized from ethyl [(4-methyl-6-phenylpyrimidin-2-yl)oxy]acetate, have been evaluated for their antiinflammatory activities (Al-Ashmawy et al., 1997).
Heterocycle Synthesis
- One-pot synthesis of 2H-Pyrano(3,2-a)indolizin-2-one derivatives from ethyl 2-(3-cyanoallylidene)- or 2-[3-(ethoxycarbonyl)allylidene]-1,2-dihydropyridin-1-ylacetates has been described (Kakehi et al., 1995).
Lossen Rearrangement
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).
Antibacterial Activity
- Synthesis and antibacterial activity of compounds like oxalates and acetamides of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines, involving cyano(2-isopropyltetrahydropyran-4-ylidene)acetic acid ethyl ester, have been studied (Arutyunyan et al., 2013).
Tautomeric States and Crystal Structure
- The tautomeric states and crystal structure of (Z)-Ethyl 2-Cyano-2-(3H-Quinazoline-4-ylidene) Acetate have been explored (Tulyasheva et al., 2005).
properties
Product Name |
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate |
---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28g/mol |
IUPAC Name |
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13(10-16)14-8-9-18(11-17-14)12-6-4-3-5-7-12/h3-9,11H,2H2,1H3/b14-13- |
InChI Key |
XUZZXSRZRBGXHG-YPKPFQOOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C=CN(C=N1)C2=CC=CC=C2)/C#N |
SMILES |
CCOC(=O)C(=C1C=CN(C=N1)C2=CC=CC=C2)C#N |
Canonical SMILES |
CCOC(=O)C(=C1C=CN(C=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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